2-Acetamido-2-deoxy-D-glucono-1,5-lactone 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
Brand Name: Vulcanchem
CAS No.: 19026-22-3
VCID: VC20827464
InChI: InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1=O)CO)O)O
Molecular Formula: C8H13NO6
Molecular Weight: 219.19 g/mol

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

CAS No.: 19026-22-3

Cat. No.: VC20827464

Molecular Formula: C8H13NO6

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-2-deoxy-D-glucono-1,5-lactone - 19026-22-3

Specification

CAS No. 19026-22-3
Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
IUPAC Name N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Standard InChI InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Standard InChI Key NELQYZRSPDCGRQ-DBRKOABJSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1=O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1=O)CO)O)O

Introduction

Chemical Identity and Structure

Basic Identification

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a carbohydrate derivative with the molecular formula C8H13NO6 and a molecular weight of 219.19 g/mol . The compound is registered with CAS number 19026-22-3 and is also known by several synonyms including N-Acetyl-D-glucosamino-1,5-lactone and 2-Acetamido-2-deoxy-D-gluconolactone .

Physical Properties

2-Acetamido-2-deoxy-D-glucono-1,5-lactone appears as a white to off-white crystalline solid . The compound exhibits characteristic physical properties that are summarized in the following table:

PropertyValueSource
Physical StateWhite to Off-White Crystalline Solid
Molecular Weight219.19 g/mol
Melting Point168-170°C
Boiling Point602.0±55.0 °C (Predicted)
Density1.50±0.1 g/cm³ (Predicted)
pKa12.25±0.70 (Predicted)

The compound demonstrates limited solubility in common solvents, being slightly soluble in DMSO, methanol, and water. For aqueous solutions, sonication is often required to enhance dissolution .

Biological Activity and Function

Enzyme Inhibition Properties

The primary biological function of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone is its ability to inhibit beta-hexosaminidase enzymes . Beta-hexosaminidases are crucial enzymes that catalyze the hydrolysis of terminal N-acetyl-D-hexosamine residues in various glycoconjugates. By inhibiting these enzymes, the compound prevents the breakdown of specific carbohydrate products, particularly when culture medium is used as an enzyme source .

This inhibitory activity makes 2-Acetamido-2-deoxy-D-glucono-1,5-lactone an invaluable tool for researchers studying glycosidase function, carbohydrate metabolism, and related enzymatic pathways. The compound's structural similarity to natural substrates of beta-hexosaminidase likely contributes to its effectiveness as an inhibitor.

Role in Carbohydrate Metabolism Research

Due to its structural properties and enzyme inhibition capabilities, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone serves as a critical probe for investigating carbohydrate metabolism. The compound enables researchers to:

  • Elucidate mechanisms of carbohydrate processing in various biological systems

  • Study substrate specificity of glycosyl-modifying enzymes

  • Investigate regulatory pathways governing carbohydrate synthesis and degradation

  • Examine the role of beta-hexosaminidase in normal cellular function and disease states

Research Applications

Biochemical Studies

In biochemical research, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone has proven to be a versatile tool for studying complex carbohydrate structures and their modifications . The compound's unique structure allows researchers to explore enzymatic activities involved in the synthesis and modification of glycoconjugates, including glycosaminoglycans and glycoproteins.

The lactone structure, similar to that of gluconic acid, enables diverse applications in elucidating mechanisms of carbohydrate metabolism and glycation processes. Researchers utilize this compound to investigate the kinetics and specificity of enzymes involved in these pathways.

Glycosyl Transferase Research

A significant application of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone is in the study of glycosyl transferases, enzymes that play a pivotal role in glycosylation reactions . These enzymes facilitate the transfer of sugar moieties to receptor molecules, a critical process in numerous biological pathways. By employing this compound, scientists can:

  • Characterize the catalytic mechanisms of specific glycosyl transferases

  • Determine substrate preferences and binding site characteristics

  • Study the kinetics of glycosyl transfer reactions

  • Develop strategies to modulate glycosylation in experimental systems

Structural Biology Applications

In structural biology, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone contributes to the determination of glycan structures through chemical modification and derivatization strategies . The compound's well-defined structure makes it useful for:

  • Crystallographic studies of carbohydrate-processing enzymes

  • Investigation of protein-carbohydrate interactions

  • Development of molecular probes for glycan analysis

  • Comparative studies of related carbohydrate structures

Hazard TypeDescriptionGHS Code
Skin IrritationMay cause skin irritationH315
Eye IrritationMay cause serious eye irritationH319
Respiratory IrritationMay cause respiratory tract irritationH335

The compound is classified with the GHS pictogram "Exclamation Mark/Irritant" (GHS07) and carries the signal word "Warning" .

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